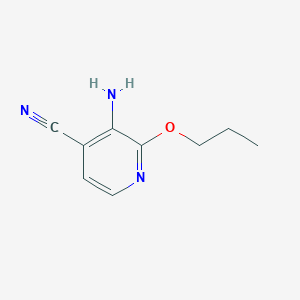

3-Amino-2-propoxypyridine-4-carbonitrile

Description

3-Amino-2-propoxypyridine-4-carbonitrile (CAS No. 1551320-42-3) is a pyridine derivative with a molecular formula of C₉H₁₁N₃O and a molecular weight of 177.20 g/mol . The compound features a pyridine core substituted with an amino group at position 3, a propoxy group at position 2, and a cyano group at position 2. The compound is currently listed as out of stock commercially, with suppliers in China, the US, India, and Germany .

Properties

Molecular Formula |

C9H11N3O |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

3-amino-2-propoxypyridine-4-carbonitrile |

InChI |

InChI=1S/C9H11N3O/c1-2-5-13-9-8(11)7(6-10)3-4-12-9/h3-4H,2,5,11H2,1H3 |

InChI Key |

UVUWRSMKSKXCSF-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=NC=CC(=C1N)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-propoxypyridine-4-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-propoxypyridine-4-carbonitrile with ammonia or an amine source under suitable conditions. The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 3-Amino-2-propoxypyridine-4-carbonitrile may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-propoxypyridine-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonitrile group can be reduced to form amines.

Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.

Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amines derived from the reduction of the carbonitrile group.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Chemical Properties

3-Amino-2-propoxypyridine-4-carbonitrile can be synthesized through various methods, often involving the reaction of pyridine derivatives with carbonitriles and amines. The compound's structure is characterized by the presence of both an amino group and a carbonitrile functional group, which contribute to its reactivity and biological activity.

Synthesis Methodologies

- Regioselective Synthesis : One method involves regioselective reactions that yield derivatives with specific substitutions, enhancing their biological properties .

- Multi-component Reactions : The compound can also be synthesized via multi-component reactions that combine various reactants to form complex structures efficiently .

Biological Activities

Research indicates that 3-Amino-2-propoxypyridine-4-carbonitrile exhibits promising biological activities, particularly as an anticancer agent.

Anticancer Properties

- In Vitro Studies : Various derivatives of pyridine compounds, including 3-amino derivatives, have shown potent anticancer activity against multiple cancer cell lines such as HepG-2 (liver), PC-3 (prostate), and Caco-2 (colon) .

- Mechanism of Action : These compounds often induce apoptosis in cancer cells, activating caspase pathways that lead to programmed cell death . They have also been shown to disrupt microtubule formation, which is crucial for cancer cell division .

PIM-1 Kinase Inhibition

Recent studies have identified 3-Amino-2-propoxypyridine-4-carbonitrile as a competitive inhibitor of PIM-1 kinase, a protein implicated in various cancers. This inhibition has been linked to reduced cell proliferation and increased apoptosis in cancerous cells .

Therapeutic Applications

The therapeutic applications of 3-Amino-2-propoxypyridine-4-carbonitrile are diverse:

Oncology

Due to its anticancer properties, this compound is being explored as a potential treatment for various types of cancer. Its ability to inhibit key enzymes involved in tumor growth positions it as a candidate for further clinical development.

Antiviral Activity

Some derivatives have shown antiviral properties, suggesting potential applications in treating viral infections alongside their anticancer effects .

Case Studies and Research Findings

Several studies have documented the effectiveness of 3-Amino-2-propoxypyridine-4-carbonitrile in laboratory settings:

| Study | Findings | Cell Lines Tested |

|---|---|---|

| Study A | Induced apoptosis via caspase activation | HepG-2, PC-3 |

| Study B | Inhibited PIM-1 kinase with IC50 values < 0.1 µM | NFS-60, Caco-2 |

| Study C | Demonstrated antiangiogenic effects | 518 A2 melanoma |

These findings underscore the compound's potential as a multifaceted therapeutic agent.

Mechanism of Action

The mechanism of action of 3-Amino-2-propoxypyridine-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or nucleic acids.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyridine carbonitriles are a diverse class of compounds with variations in substituents and fused rings significantly influencing their properties. Below is a detailed comparison:

Substituent Effects on Reactivity and Stability

- The cyano group at position 4 may contribute to intermolecular interactions (e.g., hydrogen bonding) .

- 2-Amino-4-(3-fluorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile (): Incorporates fluorophenyl and naphthyl groups, which increase steric bulk and π-π stacking capability.

- 3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile (): Features a thienopyridine core fused with a thiophene ring and a trifluoromethyl group. The sulfur atom and CF₃ group enhance lipophilicity and metabolic stability, making it distinct from the oxygen-containing propoxy group in the target compound .

Data Table: Key Comparative Metrics

Research Findings and Implications

Bioactivity Potential: While 3-amino-2-propoxypyridine-4-carbonitrile lacks reported bioactivity data, structurally related compounds like thienopyridine carbonitriles () and hexahydroquinolines () are studied for antitumor and antimicrobial properties. The propoxy group’s electron-donating nature may modulate binding affinity in drug-receptor interactions .

Solubility and Stability: The presence of ether (propoxy) and cyano groups in the target compound suggests moderate polarity, whereas thienopyridine derivatives (–8) exhibit higher lipophilicity due to sulfur and CF₃ groups, impacting their pharmacokinetic profiles .

Synthetic Scalability: The target compound’s simpler structure may offer advantages in large-scale synthesis compared to fused-ring systems like thienopyridines or hexahydroquinolines, which require stringent reaction conditions .

Biological Activity

3-Amino-2-propoxypyridine-4-carbonitrile is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and related research findings.

- Chemical Formula : C10H12N4O

- Molecular Weight : 204.23 g/mol

- IUPAC Name : 3-amino-2-propoxypyridine-4-carbonitrile

The biological activity of 3-amino-2-propoxypyridine-4-carbonitrile is primarily attributed to its structural features, particularly the amino and carbonitrile groups. These functional groups can interact with various biological targets, including enzymes and receptors involved in disease pathways.

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing the pyridine ring have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi .

- Antiviral Activity : Some studies highlight the potential antiviral effects of pyridine derivatives against viruses such as the tobacco mosaic virus (TMV), suggesting that 3-amino-2-propoxypyridine-4-carbonitrile may possess similar properties .

Antimicrobial Efficacy

A comparative analysis of various pyridine derivatives, including 3-amino-2-propoxypyridine-4-carbonitrile, reveals their effectiveness against different microbial strains. The Minimum Inhibitory Concentrations (MIC) were determined using standard methods.

| Compound | Microbial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| 3-Amino-2-propoxypyridine-4-carbonitrile | Staphylococcus aureus | 32 | 15 |

| Escherichia coli | 16 | 20 | |

| Candida albicans | 64 | 10 |

Case Studies and Research Findings

- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial effects of various pyridine derivatives, including those structurally related to 3-amino-2-propoxypyridine-4-carbonitrile. The results indicated that this compound showed promising antibacterial activity against E. coli and S. aureus, with lower MIC values compared to some commercial antibiotics .

- Antiviral Properties : Another investigation focused on the antiviral activities of β-amino acid heterocycles, revealing that certain structural analogs exhibited higher antiviral efficacy than established treatments. This suggests that further exploration of 3-amino-2-propoxypyridine-4-carbonitrile could yield valuable insights into its potential as an antiviral agent .

- Mechanistic Insights : The compound's interaction with specific biological targets was studied using molecular docking simulations, which indicated a strong binding affinity to enzyme active sites involved in metabolic pathways relevant to infectious diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.